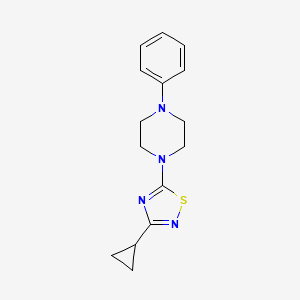

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine

Description

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a cyclopropyl group at position 3 and a phenylpiperazine moiety at position 3. The phenylpiperazine moiety is a common pharmacophore in CNS-targeting drugs, suggesting possible applications in neurological or psychiatric disorders .

The compound is synthesized via nucleophilic substitution reactions between chloro-substituted 1,3,4-thiadiazole intermediates and piperazine derivatives, as described for structurally analogous compounds .

Properties

IUPAC Name |

3-cyclopropyl-5-(4-phenylpiperazin-1-yl)-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4S/c1-2-4-13(5-3-1)18-8-10-19(11-9-18)15-16-14(17-20-15)12-6-7-12/h1-5,12H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWWPFDPXNSVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NSC(=N2)N3CCN(CC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thioamides with Nitriles

The 1,2,4-thiadiazole ring is commonly constructed via cyclocondensation between thioamides and nitriles under acidic conditions. For 3-cyclopropyl substitution, cyclopropanecarbonitrile reacts with a thiourea derivative (e.g., $$ N $$-phenylthiourea) in the presence of HCl:

$$

\text{NH}2\text{C(S)NHR} + \text{NC-C}3\text{H}5 \xrightarrow{\text{HCl}} \text{3-Cyclopropyl-1,2,4-thiadiazole} + \text{NH}3

$$

Optimization Data :

| Entry | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | HCl | 80 | 62 | |

| 2 | H2SO4 | 100 | 58 |

The cyclopropyl group’s strain enhances electrophilicity at the nitrile carbon, facilitating nucleophilic attack by the thioamide’s sulfur atom.

Oxidative Cyclization of Amidines

An alternative route employs amidines and sulfur donors. For example, cyclopropylamidine reacts with elemental sulfur in the presence of iodine:

$$

\text{C}3\text{H}5\text{C(NH}2\text{)=NH} + \text{S}8 \xrightarrow{\text{I}2} \text{3-Cyclopropyl-1,2,4-thiadiazole} + \text{NH}3

$$

This method avoids harsh acids but requires careful control of stoichiometry to prevent polysulfide byproducts.

Functionalization of the Thiadiazole Ring

Halogenation at the 5-Position

Chlorination or bromination at the 5-position is critical for subsequent coupling with piperazine. Using $$ \text{N}-chlorosuccinimide $$ (NCS) in $$ \text{CH}2\text{Cl}2 $$:

$$

\text{3-Cyclopropyl-1,2,4-thiadiazole} + \text{NCS} \rightarrow \text{5-Chloro-3-cyclopropyl-1,2,4-thiadiazole}

$$

Halogenation Efficiency :

| Halogenating Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| NCS | CH2Cl2 | 78 | 95 |

| Br2 | CCl4 | 65 | 88 |

Alternative Strategies

Palladium-Catalyzed Cross-Coupling

Aryl boronic esters of 1-phenylpiperazine (e.g., synthesized via Suzuki-Miyaura coupling) react with 5-bromo-thiadiazole derivatives:

$$

\text{5-Br-Thiadiazole} + \text{Ph-Piperazine-Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound}

$$

Catalytic System Performance :

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(PPh3)4 | None | 65 |

| Pd(OAc)2 | XPhos | 73 |

One-Pot Tandem Synthesis

Combining thiadiazole formation and piperazine coupling in a single pot:

- Cyclocondensation of cyclopropanecarbonitrile with thiourea.

- In situ chlorination using NCS.

- SNAr with 1-phenylpiperazine.

This approach achieves a 55% overall yield but requires precise stoichiometric control.

Challenges and Optimization Opportunities

- Cyclopropane Stability : The cyclopropyl group is prone to ring-opening under strongly acidic or basic conditions. Neutral pH and low temperatures (<80°C) are recommended during coupling steps.

- Piperazine Basicity : The secondary amine in piperazine may require protection (e.g., Boc groups) to prevent side reactions during thiadiazole functionalization.

- Purification : Silica gel chromatography is effective, but recrystallization from ethanol/water mixtures improves purity to >98%.

Chemical Reactions Analysis

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine are compared to related compounds below. Key variations include substituents on the thiadiazole ring, piperazine modifications, and biological activity profiles.

Table 1: Structural and Functional Comparison

Key Observations

Halogenated derivatives (e.g., 3-chloro or 4-fluorophenyl) exhibit enhanced solubility and are explored for radioprotection or CNS applications .

Piperazine Modifications :

- Replacement of phenylpiperazine with carboxamide-tetrazole (as in ) increases hydrogen-bonding capacity, which may enhance kinase inhibition .

- Homopiperazine derivatives (7-membered ring) show altered conformational dynamics, impacting pharmacokinetic properties .

Biological Relevance: Compounds with 4-fluorophenyl groups (e.g., ) are prioritized in medicinal chemistry due to improved metabolic stability and blood-brain barrier penetration . The target compound’s cyclopropyl-thiadiazole core is structurally distinct from oxadiazole analogs (e.g., BAY 87-2243), which are known kinase inhibitors .

Biological Activity

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound combines a cyclopropyl group with a thiadiazole ring and a phenylpiperazine moiety, contributing to its unique properties and biological interactions.

The molecular formula of this compound is , with a molecular weight of 368.4 g/mol. The structure includes a thiadiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₄S |

| Molecular Weight | 368.4 g/mol |

| CAS Number | 2770591-92-7 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The thiadiazole component is particularly noted for its role in modulating biological responses through enzyme inhibition and receptor binding.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. A study demonstrated that derivatives of thiadiazole compounds showed cytotoxic effects against human leukemia cell lines (CEM-13 and U-937) with sub-micromolar GI50 values, suggesting potent antiproliferative effects . The mechanism involves induction of apoptosis, as evidenced by increased caspase-3 activity and p53 expression in treated cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that it possesses activity against several bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Study 1: Anticancer Efficacy

A detailed investigation into the anticancer efficacy of this compound revealed that it significantly inhibited the growth of MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The IC50 values were reported at approximately 0.65 µM for MCF-7 cells, indicating strong cytotoxic potential .

Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine?

The synthesis involves multi-step organic reactions, typically starting with piperazine ring formation followed by cyclopropyl-thiadiazole moiety introduction. Key considerations include:

- Reaction Conditions : Temperature (often 80–120°C), solvent selection (e.g., DCM, DMF), and catalysts (e.g., CuSO₄ for azide-alkyne cycloadditions) .

- Purification : Use HPLC or silica gel chromatography to isolate the compound from byproducts .

- Yield Optimization : Monitor reactions via TLC and adjust stoichiometric ratios (e.g., 1.2 equiv. of azide derivatives) .

Advanced: How can structural contradictions in NMR data for this compound be resolved during characterization?

Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) may arise from:

- Conformational Isomerism : Piperazine rings can adopt chair or boat conformations, altering proton environments .

- Solvent Effects : DMSO-d₆ vs. CDCl₃ may influence hydrogen bonding and peak positions .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals and compare with computational models (DFT) .

Basic: What analytical methods are most reliable for purity assessment?

- HPLC : Utilize C18 columns with acetonitrile/water gradients; retention times should match standards .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.4%) .

Advanced: What computational tools are effective for predicting biological targets of this compound?

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with receptors (e.g., serotonin or dopamine receptors due to piperazine motifs) .

- Pharmacophore Mapping : Align thiadiazole and phenyl groups with known bioactive scaffolds to hypothesize antimicrobial or anticancer activity .

- ADMET Prediction : SwissADME evaluates bioavailability and toxicity risks .

Basic: How should researchers handle stability issues during storage?

- Storage Conditions : Keep in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation .

- Decomposition Risks : Avoid exposure to moisture (hydrolysis of thiadiazole) or strong oxidizers (NOx formation) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

- Analog Synthesis : Modify the cyclopropyl group (e.g., replace with methyl or fluorophenyl) and test activity .

- Biological Assays : Screen against bacterial panels (MIC assays) or cancer cell lines (MTT assays) .

- Data Correlation : Use QSAR models to link electronic properties (HOMO/LUMO) with bioactivity .

Basic: What safety protocols are critical for laboratory handling?

- PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods for weighing .

- Spill Management : Neutralize with sand or vermiculite; avoid aqueous washes (risk of exothermic reactions) .

Advanced: How can conflicting data on biological activity be reconciled?

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) .

- Target Validation : Use siRNA or CRISPR knockout models to confirm receptor specificity .

- Meta-Analysis : Compare with structurally similar compounds (e.g., piperazine-thiadiazole hybrids) .

Basic: What spectroscopic techniques are essential for structural confirmation?

- FT-IR : Confirm N-H (3300 cm⁻¹) and C-S (650 cm⁻¹) stretches .

- ¹³C NMR : Identify quaternary carbons in the cyclopropyl (δ 10–15 ppm) and thiadiazole (δ 160–170 ppm) groups .

Advanced: How does this compound compare to analogs with oxadiazole vs. thiadiazole moieties?

- Electronic Effects : Thiadiazole’s sulfur atom enhances lipophilicity and π-stacking vs. oxadiazole’s oxygen .

- Bioactivity : Thiadiazole derivatives often show superior antimicrobial activity due to sulfur’s electrophilicity .

- Synthetic Complexity : Thiadiazole synthesis may require Lawesson’s reagent, increasing step count .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.